molecular formula C12H18N4O2S B402734 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione CAS No. 331675-01-5

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

Cat. No. B402734
CAS RN: 331675-01-5
M. Wt: 282.36g/mol
InChI Key: HDCPZPQXUVDCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist that has been widely used in scientific research. It is a selective antagonist of P2Y1 and P2Y4 receptors, which are members of the G protein-coupled receptor family. MRS2179 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of purinergic signaling in various cellular processes.

Mechanism of Action

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione acts as a competitive antagonist of P2Y1 and P2Y4 receptors, which are involved in the regulation of intracellular calcium levels and the activation of various signaling pathways. By blocking the activation of these receptors, 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione can inhibit the downstream effects of purinergic signaling.
Biochemical and Physiological Effects
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione in lab experiments is its high selectivity for P2Y1 and P2Y4 receptors, which allows for specific investigation of the role of these receptors in various cellular processes. However, one limitation is its relatively low potency compared to other purinergic receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research involving 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, including the investigation of its effects on other purinergic receptors and the development of more potent and selective purinergic receptor antagonists. Additionally, further research is needed to fully understand the role of purinergic signaling in various physiological and pathological conditions, and to identify potential therapeutic targets for the treatment of diseases such as cancer and inflammation.
In conclusion, 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione is a valuable tool for investigating the role of purinergic signaling in various cellular processes. Its selectivity for P2Y1 and P2Y4 receptors, as well as its range of biochemical and physiological effects, make it a valuable resource for scientific research. Further research is needed to fully understand the potential therapeutic applications of 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione and other purinergic receptor antagonists.

Synthesis Methods

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2-chloroadenosine with propan-2-ylamine, followed by the addition of propyl mercaptan and the subsequent purification of the resulting product. The final product is a white crystalline powder that is soluble in DMSO and ethanol.

Scientific Research Applications

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione has been widely used in scientific research to investigate the role of purinergic signaling in various physiological and pathological conditions. It has been shown to have a range of effects on cellular processes such as platelet aggregation, smooth muscle contraction, and neurotransmitter release.

properties

IUPAC Name

3-methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-5-6-19-12-13-9-8(16(12)7(2)3)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCPZPQXUVDCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

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